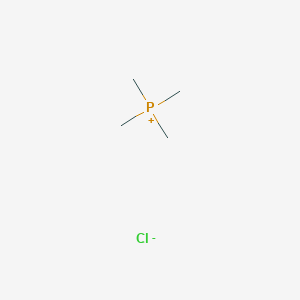

Tetramethylphosphonium chloride

説明

Tetramethylphosphonium chloride is not directly mentioned in the provided papers, but related compounds and their properties can give us insights into its characteristics. For instance, tetraaminophosphonium salts with a phosphorus-centered spirocyclic core have been synthesized and their molecular structure analyzed through X-ray diffraction, revealing interactions between the phosphonium cation and chloride ion . Similarly, tetra(vinyl)phosphonium cations have been synthesized and characterized, indicating that related phosphonium salts can be structurally diverse and have interesting conformational properties .

Synthesis Analysis

The synthesis of related phosphonium salts often involves multiple steps, including quaternization reactions and deprotonation processes. For example, the synthesis of tetra(vinyl)phosphonium salts involves hydrophosphination, quaternization, acetylation, and elimination reactions . The synthesis of chiral tetraaminophosphonium salts is achieved in a single step from l-valine-derived diamine . These methods suggest that the synthesis of tetramethylphosphonium chloride would likely involve similar quaternization reactions.

Molecular Structure Analysis

The molecular structure of phosphonium salts is often confirmed by single-crystal X-ray diffraction analysis. For instance, chiral tetraaminophosphonium salts have been shown to possess a three-dimensional spirocyclic core . The tetra(vinyl)phosphonium cation has a low-symmetry ground-state conformation, which is a common feature for tetravinylelement species . These findings imply that tetramethylphosphonium chloride would also have a well-defined molecular structure amenable to analysis by X-ray crystallography.

Chemical Reactions Analysis

Phosphonium salts participate in various chemical reactions. For example, they can undergo deprotonation to form neutral and anionic species , and they can act as catalysts in asymmetric reactions . The reactivity of trihexyl(tetradecyl)phosphonium chloride, a related ionic liquid, includes deuterium exchange and SN2 carboxylate alkylation . These examples indicate that tetramethylphosphonium chloride would also be expected to engage in a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium salts can be quite diverse. For instance, tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) is used as a reducing agent and stabilizing ligand for the synthesis of nanoparticles, indicating its potential in catalysis . The crystal structure of tetra phosphonitrile chloride provides insights into the nature of chemical bonds and resonance in phosphorus-containing rings . These studies suggest that tetramethylphosphonium chloride would have unique physical and chemical properties that could be exploited in various applications.

科学的研究の応用

-

Organophosphorus Chemistry

- Tetramethylphosphonium chloride is used in the field of Organophosphorus Chemistry .

- It’s involved in the synthesis and reactivity of tertiary phosphines .

- The application of phosphines is a major field after metal-complex catalysis .

- The reactivity of phosphines, particularly those involving nucleophilic attack at a carbon atom of an electrophilic substrate, is a significant area of study .

-

Molecular Ferroelectric Perovskite

-

Organocatalysis

- Tetramethylphosphonium chloride is used in the field of Organocatalysis .

- It’s involved in the application of phosphorus compounds, particularly phosphines, in organocatalysis .

- Organocatalysis is the main field of tertiary phosphine application after metal-complex catalysis .

- The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .

-

Chemistry of Xantphos-like Bisphosphine Ligands

- Tetramethylphosphonium chloride is used in the synthesis of Xantphos-like bisphosphine ligands .

- These ligands are used in various catalytic applications .

- The chemistry of π-extended molecules based on six-membered phosphorus heterocycles, including corresponding phosphines and their derivatives, is a significant area of study .

-

Asymmetric Organocatalysis

- Tetramethylphosphonium chloride is used in the field of Asymmetric Organocatalysis .

- It’s involved in the application of phosphorus compounds, particularly phosphines, in asymmetric organocatalysis .

- Asymmetric organocatalysis is a significant field of tertiary phosphine application after metal-complex catalysis .

- In 2018, two very large reviews were published summarizing the recent data concerning the application of phosphorus compounds, particularly phosphines, in organocatalysis .

-

Chemistry of Ambiphilic Intramolecular Frustrated Lewis Pairs

Safety And Hazards

特性

IUPAC Name |

tetramethylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12P.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFUXFRJVIXVSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583495 | |

| Record name | Tetramethylphosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylphosphonium chloride | |

CAS RN |

1941-19-1 | |

| Record name | Tetramethylphosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)

![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)

![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)

![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)